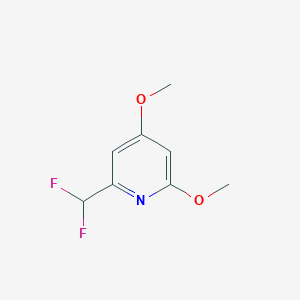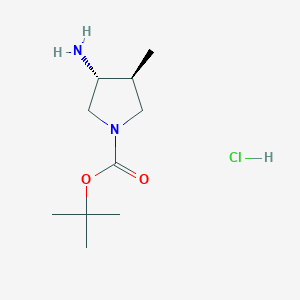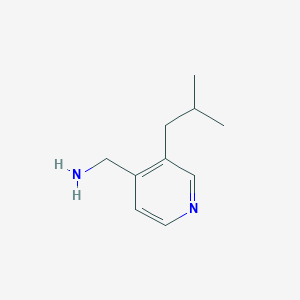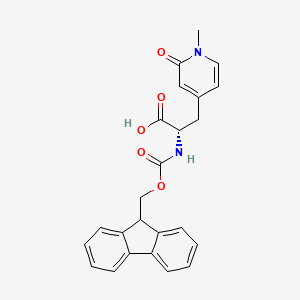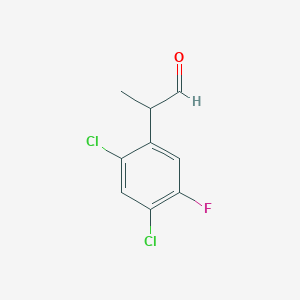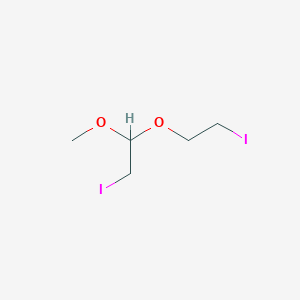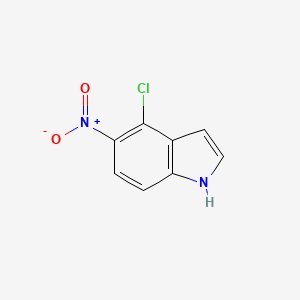
4-Chloro-5-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound is characterized by the presence of a chlorine atom at the fourth position and a nitro group at the fifth position on the indole ring.
Vorbereitungsmethoden
The synthesis of 4-Chloro-5-nitro-1H-indole typically involves the nitration of 4-chloroindole. One common method includes the reaction of 4-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions usually require controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial production methods may involve similar nitration reactions but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
4-Chloro-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-5-amino-1H-indole, while substitution of the chlorine atom can produce a variety of substituted indoles .
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-nitro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and synthetic drugs.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-nitro-1H-indole depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the indole ring can engage in π-π interactions with aromatic amino acids in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5-nitro-1H-indole can be compared with other indole derivatives such as 4-chloroindole and 5-nitroindole. While 4-chloroindole lacks the nitro group, 5-nitroindole lacks the chlorine atom. The presence of both substituents in this compound imparts unique chemical reactivity and biological activity .
Similar compounds include:
4-Chloroindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroindole: Lacks the chlorine atom, affecting its substitution reactions.
4-Bromo-5-nitro-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological properties.
Eigenschaften
Molekularformel |
C8H5ClN2O2 |
|---|---|
Molekulargewicht |
196.59 g/mol |
IUPAC-Name |
4-chloro-5-nitro-1H-indole |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-4,10H |
InChI-Schlüssel |
USZRVEJVOBKHSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


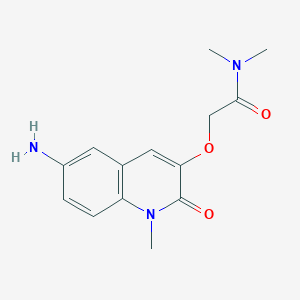
![7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13656324.png)
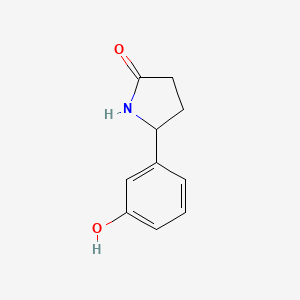


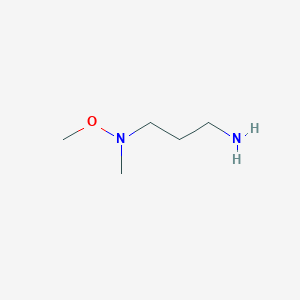
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13656353.png)
